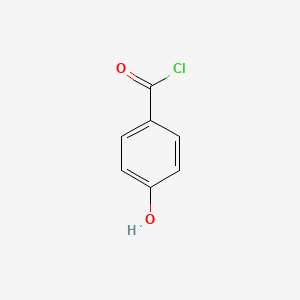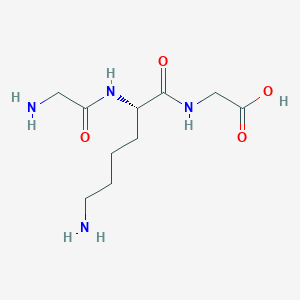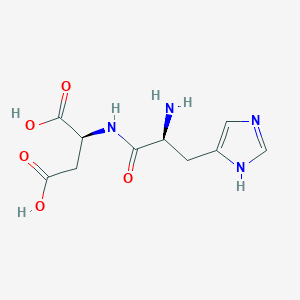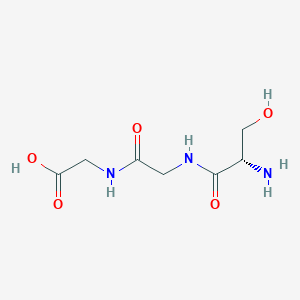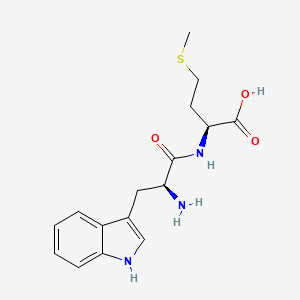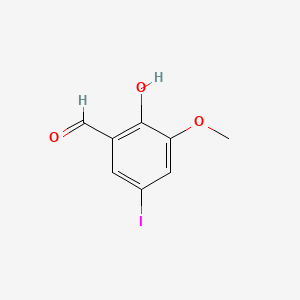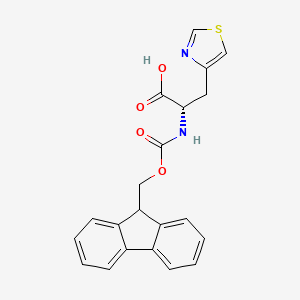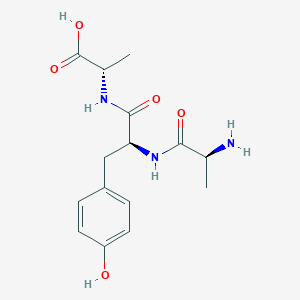
Ethyl 4-chloro-2,2-dimethylbutanoate
概要
説明
Ethyl 4-chloro-2,2-dimethylbutanoate is a chemical compound with the linear formula C8H15CLO2 . It has a molecular weight of 178.656 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-2,2-dimethylbutanoate is represented by the formula C8H15CLO2 . The exact mass is 178.076050 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-chloro-2,2-dimethylbutanoate are not fully detailed in the search results. The molecular formula is C8H15CLO2 and the molecular weight is 178.65600 .科学的研究の応用
Asymmetric Bioreduction in Pharmaceutical Synthesis
Ethyl 4-chloro-2,2-dimethylbutanoate: is used in the asymmetric bioreduction process to produce optically active compounds, which are crucial chiral building blocks for pharmaceuticals . The compound undergoes bioreduction to form ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE), a significant intermediate in the synthesis of various drugs. This process is facilitated by recombinant Escherichia coli containing specific enzymes, operating under mild conditions to ensure high stereoselectivity and yield .
Synthesis of Terpyridine Derivatives
This compound serves as a precursor in the synthesis of terpyridine derivatives, which are extensively used in supramolecular chemistry, nanomaterials, and medicinal chemistry . The process involves the use of Fe3O4@SiO2 magnetic nanoparticles as catalysts, which aids in the stabilization of carbonyl groups and abstraction of hydrogen, leading to improved yields and efficiency in the synthesis of these industrially valuable compounds .
Magnetic Nanoparticle Catalysis
In the field of catalysis, Ethyl 4-chloro-2,2-dimethylbutanoate is involved in reactions facilitated by magnetic nanoparticles. These nanoparticles provide a solid support that enhances the rate of reactions, such as the synthesis of functional compounds like terpyridines, which have a wide range of applications in various industrial processes .
Chiral Drug Market
The growing global market for chiral drugs has increased the demand for chiral intermediates derived from Ethyl 4-chloro-2,2-dimethylbutanoate . The compound’s derivatives are used in the research, development, and application of chiral drugs, contributing to advancements in this sector .
Biocompatible Organic Solvent Systems
Research has shown that Ethyl 4-chloro-2,2-dimethylbutanoate can be effectively transformed in biocompatible organic solvent systems. These systems, which include deep eutectic solvents, provide a medium for biocatalysis and bioreduction processes, leading to the production of high-value chiral intermediates .
Industrial Scale Synthesis
The compound is also significant in the bulk scale synthesis of intermediates for high-value chemicals. The protocols developed using Ethyl 4-chloro-2,2-dimethylbutanoate can lead to significant yield improvements at the industrial scale, which is crucial for the cost-effective production of various chemicals .
Safety and Hazards
特性
IUPAC Name |
ethyl 4-chloro-2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPXZPHIALBTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444976 | |
| Record name | ethyl 4-chloro-2,2-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53840-29-2 | |
| Record name | ethyl 4-chloro-2,2-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-chloro-2,2-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

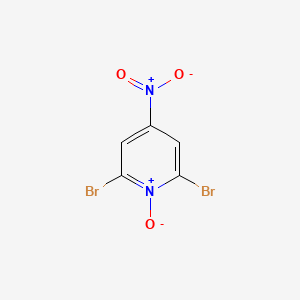
![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)
